molecular formula C13H16ClN3O2 B2996429 Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate CAS No. 2249642-29-1

Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate

货号 B2996429
CAS 编号: 2249642-29-1
分子量: 281.74
InChI 键: PUEDOCJYIMJNTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate, commonly known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. CPI-455 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent.

作用机制

CPI-455 targets the Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate family of proteins, which are involved in the regulation of gene expression. Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate proteins bind to acetylated lysine residues on histones, which are the proteins that package DNA into chromatin. This binding facilitates the recruitment of transcriptional machinery and leads to the activation of gene expression. CPI-455 binds to the bromodomain of Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate proteins, preventing their interaction with acetylated lysine residues and inhibiting gene expression.
Biochemical and Physiological Effects:
CPI-455 has been shown to have a selective inhibitory effect on the Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate family of proteins, with little or no effect on other bromodomain-containing proteins. This selectivity is thought to be due to the unique structure of CPI-455, which allows it to fit specifically into the binding pocket of Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate bromodomains. In preclinical studies, CPI-455 has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines in models of inflammatory disorders.

实验室实验的优点和局限性

One advantage of CPI-455 is its selectivity for the Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate family of proteins, which reduces the risk of off-target effects. CPI-455 has also shown good pharmacokinetic properties in preclinical studies, with good oral bioavailability and a long half-life. However, like any experimental drug, CPI-455 has some limitations. One limitation is the potential for resistance to develop over time, as has been observed with other Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate inhibitors. Another limitation is the need for further studies to determine the optimal dosing regimen and potential side effects.

未来方向

There are several areas of future research that could be explored with CPI-455. One area is the development of combination therapies with other drugs that target different pathways involved in cancer or inflammatory disorders. Another area is the investigation of CPI-455 in other disease models, such as neurodegenerative disorders. Finally, further studies are needed to understand the long-term effects of CPI-455 and to determine its potential as a therapeutic agent.

合成方法

The synthesis of CPI-455 involves several steps, starting with the reaction of 3-chloroimidazo[1,2-a]pyridine with tert-butyl N-methyl carbamate in the presence of a base. The resulting intermediate is then reacted with a suitable reagent to introduce the methyl group at the imidazole nitrogen. The final step involves the removal of the tert-butyl protecting group to obtain CPI-455 in its free form.

科学研究应用

CPI-455 has been extensively studied in preclinical models of cancer and inflammatory disorders. In a study published in Cancer Research, CPI-455 was shown to inhibit the growth of acute myeloid leukemia cells and induce apoptosis. Another study published in Nature Communications demonstrated the efficacy of CPI-455 in suppressing the growth of triple-negative breast cancer cells. CPI-455 has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.

属性

IUPAC Name

tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-8-9-11(14)17-7-5-4-6-10(17)16-9/h4-7H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEDOCJYIMJNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N2C=CC=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。